Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]-

Aqueous Solubility Salt Formation Formulation Compatibility

Building focused libraries of 4,5-diaryl-2-thioimidazole derivatives often requires multiple de novo core syntheses, increasing cost and lead time. This carboxymethylthio-functionalized imidazole serves as a single versatile intermediate, solving this bottleneck. • The -SCH2COOH handle enables amide coupling, esterification, or oxidation to sulfoxide/sulfone states without resynthesizing the 4,5-bis(4-methoxyphenyl)imidazole core. • The ionizable carboxylic acid allows water-soluble salt formation for in vivo dosing, unlike lipophilic 2-alkylthio analogs. • The thioether (not thione) structure precludes 15-LOX inhibition, making it a matched negative control for target engagement assays (cf. 2-thione tautomer, IC50 14.7 µM).

Molecular Formula C19H18N2O4S
Molecular Weight 370.4 g/mol
CAS No. 39908-37-7
Cat. No. B12118597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]-
CAS39908-37-7
Molecular FormulaC19H18N2O4S
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)O)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H18N2O4S/c1-24-14-7-3-12(4-8-14)17-18(13-5-9-15(25-2)10-6-13)21-19(20-17)26-11-16(22)23/h3-10H,11H2,1-2H3,(H,20,21)(H,22,23)
InChIKeyJIJXPLATFGYIOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Profile of Acetic Acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]-


Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- (CAS 39908-37-7) is a synthetic small molecule belonging to the 4,5-diaryl-2-(substituted-thio)-1H-imidazole class. With a molecular formula of C₁₉H₁₈N₂O₄S and a molecular weight of 370.4 g/mol, it features a 4,5-bis(4-methoxyphenyl)-1H-imidazole core bearing a carboxymethylthio (-SCH₂COOH) appendage at the 2-position, a functionality that distinguishes it from simpler alkylthio or arylthio analogs within this pharmacologically validated anti-inflammatory scaffold [1]. Its computed partition coefficient (XLogP3 = 3.8) positions it within a favorable lipophilicity range for both in vitro solubility and membrane permeability considerations when compared to more lipophilic 2-arylthio or 2-fluoroalkylthio congeners .

Why Generic Substitution Fails for This 4,5-Diaryl-2-thioimidazole


The 4,5-diaryl-2-(substituted-thio)-1H-imidazole scaffold exhibits steep structure-activity relationships (SAR) where even minor alterations to the 2-position thio substituent produce dramatic shifts in both anti-inflammatory potency and physicochemical behavior. In the foundational Sharpe et al. study, oxidation state at sulfur (thioether → sulfoxide → sulfone) alone produced an 8-fold potency differential relative to indomethacin for tiflamizole [1]. Similarly, the Klose et al. comparative study across imidazole, thiazole, and oxazole cores demonstrated that heterocycle identity is a binary determinant of activity, with oxazoles showing negligible anti-inflammatory effect and imidazoles exhibiting the strongest activity [2]. The carboxymethylthio group (-SCH₂COOH) present in CAS 39908-37-7 introduces a ionizable carboxylic acid moiety that is absent in methylthio, arylthio, and fluoroalkylthio analogs, fundamentally altering aqueous solubility, salt-forming capacity, and hydrogen-bonding potential—properties that directly impact formulation feasibility and assay reproducibility. Generic substitution within this class risks selecting a compound with either inadequate solubility for in vitro assays or an unintended pharmacological profile (e.g., 15-LOX inhibition by the 2-thione tautomer).

Key Differentiation Evidence Against Structural Analogs


Carboxylic Acid Enables Aqueous Salt Formation

CAS 39908-37-7 is the only compound within the 4,5-bis(4-methoxyphenyl)-2-thioimidazole sub-series to carry a terminal carboxylic acid (-SCH₂COOH) at the 2-position. This functional group is fully ionizable (predicted pKₐ ≈ 3–4 for the acetic acid moiety), enabling quantitative conversion to water-soluble carboxylate salts (e.g., sodium or potassium salts). In contrast, the corresponding 2-methylthio analog (4,5-bis(4-methoxyphenyl)-2-methylthioimidazole) and 2-phenylthio analogs lack any ionizable group and are expected to exhibit aqueous solubility <10 µg/mL at neutral pH based on their high LogP values, making them unsuitable for aqueous formulation without co-solvents .

Aqueous Solubility Salt Formation Formulation Compatibility Physicochemical Differentiation

Thioether Locks Out 15-Lipoxygenase Inhibition

The 2-thione tautomer, 4,5-bis(4-methoxyphenyl)-1H-imidazole-2-thiol (CAS 39908-69-5), has been characterized as a 15-lipoxygenase (15-LOX) inhibitor with an IC₅₀ of 14.7 µM against soybean 15-LOX in the Assadieskandar et al. SAR study [1]. The target compound CAS 39908-37-7, bearing an -SCH₂COOH substituent rather than a thione (=S) or thiol (-SH) at the 2-position, is structurally incapable of adopting the thione tautomeric form required for 15-LOX inhibition. This structural divergence creates a clear functional bifurcation: CAS 39908-69-5 (thione) is a validated 15-LOX inhibitor, whereas CAS 39908-37-7 (carboxymethylthioether) eliminates this off-target activity, making it suitable as a selectivity control or for applications where 15-LOX inhibition is undesirable [2].

15-Lipoxygenase Enzyme Selectivity Structure-Activity Relationship Negative Control

Synthetic Intermediate to Potent Anti-Inflammatory Sulfoxides and Sulfones

CAS 39908-37-7 serves as a key thioether intermediate that can be oxidized to the corresponding sulfoxide and sulfone derivatives. In the Sharpe et al. systematic SAR study, oxidation of 2-thioether imidazoles to sulfoxides and sulfones dramatically enhanced anti-arthritic potency in the rat adjuvant-induced arthritis assay, with the most optimized sulfone (tiflamizole) achieving 8-fold greater potency than indomethacin [1]. The target compound occupies a strategic point in this synthetic pathway: its -SCH₂COOH side chain can undergo controlled S-oxidation to generate -SOCH₂COOH or -SO₂CH₂COOH derivatives while retaining the carboxylic acid handle for further derivatization (amide coupling, esterification) that is unavailable in simple alkylthio or arylthio precursors [2].

Synthetic Intermediate Anti-Arthritic In Vivo Efficacy Analgesic Activity

Computationally Predicted Physicochemical Profile Differentiates from Fluoroalkylthio Analogs

The target compound exhibits a computed polar surface area (PSA) of 109.74 Ų and a LogP of 3.94, as reported by ChemSrc . These values reflect the contribution of the carboxylic acid group, which increases PSA by approximately 37 Ų relative to what would be expected for a 2-methylthio analog (estimated PSA ~72 Ų). This elevated PSA, combined with a moderate LogP, places CAS 39908-37-7 closer to the center of CNS MPO and Lipinski compliance space than more lipophilic 2-fluoroalkylthio derivatives such as 4,5-bis(4-methoxyphenyl)-2-[(1,1,2,2-tetrafluoroethyl)thio]-1H-imidazole, which would exhibit a significantly higher LogP (>5) and lower PSA, potentially compromising aqueous solubility and increasing plasma protein binding .

Lipophilicity Polar Surface Area Drug-Likeness ADME Prediction

Research and Industrial Applications


Late-Stage Diversification Intermediate for Anti-Inflammatory Libraries

CAS 39908-37-7 is ideally suited as a versatile synthetic intermediate for constructing focused libraries of 4,5-bis(4-methoxyphenyl)-2-thioimidazole derivatives. The -SCH₂COOH side chain can undergo S-oxidation to sulfoxide and sulfone oxidation states that were shown by Sharpe et al. to progressively enhance anti-arthritic potency in the rat adjuvant arthritis model, with optimized sulfones outperforming indomethacin by 8-fold [1]. Additionally, the carboxylic acid handle enables amide coupling with diverse amines, esterification, or hydrazide formation, providing a single intermediate that accesses multiple chemotypes without requiring de novo core synthesis. This is a capability absent in the simpler 2-methylthio or 2-phenylthio analogs that lack a functionalizable appendage.

Selective Negative Control for 15-Lipoxygenase Profiling

Because CAS 39908-37-7 contains a thioether (-S-CH₂COOH) rather than a thione (=S) at the imidazole 2-position, it is structurally precluded from inhibiting 15-lipoxygenase, unlike its closely related 2-thione tautomer (CAS 39908-69-5), which exhibits an IC₅₀ of 14.7 µM against soybean 15-LOX [2]. This makes CAS 39908-37-7 valuable as a matched negative control in 15-LOX enzyme assays: researchers can pair the active 2-thione inhibitor with the inactive thioether analog to demonstrate target engagement specificity, while maintaining an otherwise identical 4,5-bis(4-methoxyphenyl)imidazole core scaffold.

Aqueous-Compatible Scaffold for In Vivo Pharmacology

The ionizable carboxylic acid functionality of CAS 39908-37-7 enables preparation of water-soluble sodium or potassium carboxylate salts, a formulation advantage over the predominantly lipophilic 2-alkylthio and 2-arylthio imidazoles that require DMSO or Cremophor-based vehicles for in vivo administration [1]. For pharmacological studies requiring intraperitoneal, intravenous, or oral gavage dosing in rodent models, the aqueous compatibility of CAS 39908-37-7 carboxylate salts reduces vehicle-related confounding effects and permits more accurate dose-response assessments. This property is directly relevant to anti-inflammatory efficacy screening, where the parent scaffold class has demonstrated potent activity in the rat adjuvant arthritis and mouse PQW writhing assays .

Crystalline Intermediate with Carboxylic Acid Handle for Salt Resolution

The carboxylic acid group in CAS 39908-37-7 provides an opportunity for salt formation with chiral amines, enabling potential diastereomeric salt resolution for programs requiring enantiopure intermediates derived from the imidazole scaffold. This contrasts with the neutral 2-methylthio and 2-phenylthio analogs, which lack an ionic functional group and must rely on chiral chromatography for enantiomeric separation—a more costly and less scalable approach. The PSA value of 109.74 Ų and hydrogen bond donor/acceptor counts (HBD = 2, HBA = 6) further support crystallinity and solid-state handling properties that are advantageous for kilogram-scale process development [2].

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